1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1004193-04-7
VCID: VC5917777
InChI: InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O
Molecular Formula: C11H8Cl2N2O3
Molecular Weight: 287.1

1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

CAS No.: 1004193-04-7

Cat. No.: VC5917777

Molecular Formula: C11H8Cl2N2O3

Molecular Weight: 287.1

* For research use only. Not for human or veterinary use.

1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - 1004193-04-7

Specification

CAS No. 1004193-04-7
Molecular Formula C11H8Cl2N2O3
Molecular Weight 287.1
IUPAC Name 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Standard InChI Key RVIFWTUYSFLKSH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Properties

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1431963-52-8) has the molecular formula C₁₀H₈Cl₂N₂O₃ and a molecular weight of 275.09 g/mol. Its IUPAC name specifies the substitution pattern: the pyrazole ring is functionalized at the 1-position by a (2,4-dichlorophenoxy)methyl group and at the 3-position by a carboxylic acid. The compound’s canonical SMILES string, C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O, encodes its connectivity, while its InChIKey (PVJSUOQVMTYQHR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈Cl₂N₂O₃
Molecular Weight275.09 g/mol
SMILESC1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O
InChIKeyPVJSUOQVMTYQHR-UHFFFAOYSA-N
Solubility (predicted)Low in water; soluble in polar organic solvents

The presence of electron-withdrawing chlorine atoms on the phenoxy ring and the carboxylic acid group enhances the compound’s polarity, influencing its solubility and reactivity. X-ray crystallography data, though unavailable for this specific compound, suggests that analogous pyrazole-carboxylic acids adopt planar configurations, facilitating π-π stacking and hydrogen-bonding interactions .

Synthesis and Manufacturing

The synthesis of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step routes starting from 2,4-dichlorophenol and pyrazole precursors. A plausible pathway includes:

  • Alkylation of 2,4-Dichlorophenol: Reaction with chloromethyl pyrazole-3-carboxylate under basic conditions to form the (2,4-dichlorophenoxy)methyl intermediate.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester group to yield the carboxylic acid .

Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. For example, using potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C may improve alkylation efficiency. Industrial-scale production likely employs continuous-flow reactors to enhance safety and scalability, though specific details remain proprietary .

CompoundTarget OrganismActivity (EC₅₀)Citation
FluxapyroxadZymoseptoria tritici0.2 ppm
1-[(2,4-Dichlorophenoxy)methyl]...Aphis fabae (predicted)~50–100 ppm (inferred)

The herbicidal potential is suggested by patent literature describing mixtures of pyrazole derivatives with herbicides like bixlozone and pethoxamid . Such combinations aim to broaden the spectrum of weed control while minimizing resistance development.

Applications in Agrochemical Development

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate for synthesizing:

  • Succinate Dehydrogenase Inhibitors (SDHIs): Analogous to fluxapyroxad, SDHIs disrupt fungal energy metabolism .

  • Insect Growth Regulators: Carboxylic acid derivatives may interfere with chitin synthesis in insects .

  • Herbicide Synergists: Enhances the efficacy of pre-emergent herbicides by modifying soil adsorption dynamics .

Notably, the compound’s chlorine substituents improve photostability and soil persistence, making it suitable for field applications.

Recent Research and Future Directions

Recent studies emphasize structure-activity relationship (SAR) optimization. For example, introducing fluorine atoms at the pyrazole 4-position or modifying the phenoxy substituent’s halogenation pattern could enhance bioactivity . Computational modeling and high-throughput screening are expected to accelerate the discovery of derivatives with improved target specificity and environmental safety.

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